1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol
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Overview
Description
1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol is an organic compound that features a tert-butyl group, a prop-2-yn-1-yl group, and a 4-methylpentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol typically involves the following steps:
Formation of the tert-butyl(prop-2-yn-1-yl)amine intermediate: This can be achieved by reacting tert-butylamine with propargyl bromide under basic conditions.
Alkylation of 4-methylpentan-2-ol: The intermediate is then reacted with 4-methylpentan-2-ol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl 4-prop-2-ynoxypiperidine-1-carboxylate
Comparison: 1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-yn-1-yl group attached to a 4-methylpentan-2-ol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[tert-butyl(prop-2-ynyl)amino]-4-methylpentan-2-ol |
InChI |
InChI=1S/C13H25NO/c1-7-8-14(13(4,5)6)10-12(15)9-11(2)3/h1,11-12,15H,8-10H2,2-6H3 |
InChI Key |
CLNWJNHNHJMWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN(CC#C)C(C)(C)C)O |
Origin of Product |
United States |
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